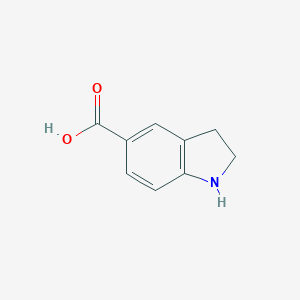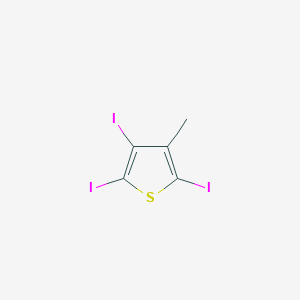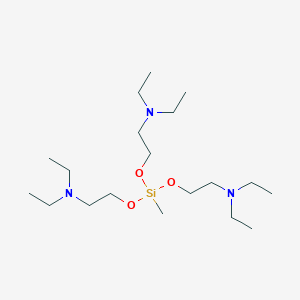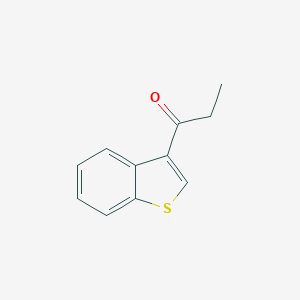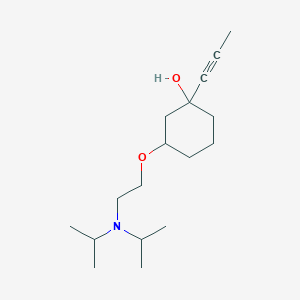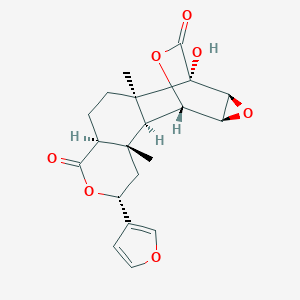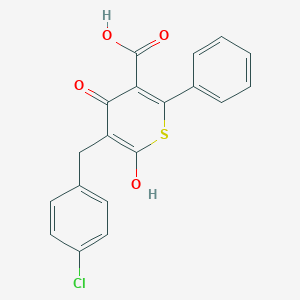
双(二氯硅基)甲烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dichlorosilyl)methane is a compound that is part of a broader class of organosilicon compounds. It is characterized by the presence of silicon atoms that are typically bonded to chlorine and hydrocarbon groups. The compound is of interest due to its potential applications in various chemical reactions and as a precursor for synthesizing other organosilicon compounds.
Synthesis Analysis
The synthesis of bis(dichlorosilyl)methane derivatives can be achieved through different methods. For instance, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolysis of the corresponding bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger in diethyl ether, yielding products in moderate to high yields . This method provides a pathway to synthesize bis(dichlorosilyl)methane derivatives with different alkyl groups attached to the silicon atoms.
Molecular Structure Analysis
The molecular structure of bis(dichlorosilyl)methane derivatives can be determined using techniques such as single-crystal X-ray diffraction. For example, bis(alkyldihydroxysilyl)methanes have been crystallized and their structures analyzed, revealing significant hydrogen bonding leading to various dimensional network structures . These structural insights are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Bis(dichlorosilyl)methane undergoes various chemical reactions, including double silylations with alkynes. In the presence of a platinum catalyst, bis(dichlorosilyl)methanes react with alkynes to afford cyclic products such as 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures of both reactants . These reactions demonstrate the compound's utility in synthesizing cyclic organosilicon compounds with potential applications in materials science and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(dichlorosilyl)methane derivatives are influenced by their molecular structure. For instance, bis(alkyldihydroxysilyl)methanes exhibit stability below their melting points, and their thermal analyses indicate that they undergo self-condensation coincident with melting, leading to the loss of water . These properties are important for the practical handling and application of these compounds in various chemical processes.
科学研究应用
硅烷化反应中的催化作用:双(二氯硅基)甲烷会与炔烃发生双氢硅化和脱氢双硅化等反应。这个过程会导致环状产物的形成,如1,1,3,3-四氯-1,3-二硅环戊烷和1,1,3,3-四氯-1,3-二硅环戊-4-烯,具体取决于所涉及的分子结构 (Phan et al., 2006)。
显色传感应用:氧化的双(吲哚基)甲烷,其中包括双(二氯硅基)甲烷作为组分,可作为选择性比色传感器,用于无水溶剂中的氟离子和含水介质中的氢硫酸根离子。这种能力归因于其去质子化/质子化过程引起的显著颜色变化 (He et al., 2006)。
聚硅碳硅烷的合成:双(二氯硅基)甲烷用于合成聚硅碳硅烷,这是硅碳化合物材料的前体。通过涉及元素硅与氯甲烷和氯化氢反应的过程来实现这一点 (Yeon et al., 1996)。
生物活性化合物的合成:双(二氯硅基)甲烷参与了通过绿色反应过程合成生物活性双(吲哚基)甲烷。这些化合物表现出显著的抗菌和抗炎活性,表明它们有潜力作为抗炎药物进行临床试验 (Sarva et al., 2016)。
在复杂合成中作为桥联配体:双(二氯硅基)甲烷用作二铱、二铑和铱/铑配合物合成中的桥联配体。这种应用突显了它在复杂有机和无机合成中的实用性 (Slaney et al., 2012)。
安全和危害
Bis(dichlorosilyl)methane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
属性
InChI |
InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRMXBTLIZHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)Cl)[Si](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichlorosilyl)methane | |
CAS RN |
18081-42-0 |
Source


|
| Record name | Bis(dichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?
A1: Bis(dichlorosilyl)methane acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from bis(dichlorosilyl)methane across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

